molecular formula C6H16N2 B3418798 (3-Aminobutyl)dimethylamine CAS No. 13022-87-2

(3-Aminobutyl)dimethylamine

Cat. No. B3418798
CAS RN: 13022-87-2
M. Wt: 116.20 g/mol
InChI Key: XFBCIULBTBLLOK-UHFFFAOYSA-N
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Description

“(3-Aminobutyl)dimethylamine” is a chemical compound with the CAS Number: 13022-87-2 . It has a linear formula of C6H16N2 .


Molecular Structure Analysis

The molecular structure of “(3-Aminobutyl)dimethylamine” includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 25 bonds. There are 8 non-H bonds, 4 rotatable bonds, 2 primary amines (aliphatic), and 1 tertiary amine (aliphatic) . The molecular formula is C6H16N2 .


Physical And Chemical Properties Analysis

“(3-Aminobutyl)dimethylamine” is a liquid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, density, etc., were not found in the sources I accessed.

Scientific Research Applications

Synthesis of Other Compounds

“(3-Aminobutyl)dimethylamine” can be used as a building block in the synthesis of other complex organic compounds . Its structure allows it to react with various other compounds to form new bonds and create new molecules.

Amination

Amines like “(3-Aminobutyl)dimethylamine” can be used in amination reactions . These reactions involve the replacement of a functional group in a molecule with an amine group.

Formylation

“(3-Aminobutyl)dimethylamine” can be used in formylation reactions . In these reactions, a formyl group is introduced into a molecule.

Single Carbon Source

“(3-Aminobutyl)dimethylamine” can act as a single carbon source in certain reactions . This means it can provide carbon atoms for the synthesis of other compounds.

Methylene Group Provider

“(3-Aminobutyl)dimethylamine” can be used to introduce a methylene group into a molecule . This can be useful in the synthesis of various organic compounds.

Cyanation

“(3-Aminobutyl)dimethylamine” can be used in cyanation reactions . These reactions involve the introduction of a cyanide group into a molecule.

Safety and Hazards

“(3-Aminobutyl)dimethylamine” is classified as a dangerous substance. It is extremely flammable and contains gas under pressure, which may explode if heated. It causes skin irritation and serious eye damage. It is harmful if inhaled and may cause respiratory irritation. It is also harmful to aquatic life with long-lasting effects .

Mechanism of Action

Mode of Action

For instance, primary amines can add to aldehydes and ketones to yield imines . Secondary amines can add similarly to yield enamines . These reactions are typical examples of nucleophilic addition reactions in which water is eliminated from the initially formed tetrahedral intermediate and a new C═Nu double bond is formed .

Biochemical Pathways

They can contribute to central carbon metabolism pathways, including glutaminolysis, the TCA cycle, and the pentose phosphate pathway .

Action Environment

The action of (3-Aminobutyl)dimethylamine can be influenced by various environmental factors. For instance, the compound is classified as a flammable liquid and can cause severe skin burns and eye damage . Therefore, it should be handled in a well-ventilated place, away from heat, hot surfaces, sparks, open flames, and other ignition sources . It is also recommended to use personal protective equipment when handling this compound .

properties

IUPAC Name

1-N,1-N-dimethylbutane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16N2/c1-6(7)4-5-8(2)3/h6H,4-5,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFBCIULBTBLLOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCN(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Aminobutyl)dimethylamine

CAS RN

13022-87-2
Record name (3-aminobutyl)dimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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